REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:9]2[CH:17]=[CH:16][C:12](C(O)=O)=[CH:11][CH:10]=2)=[C:4]([N+:18]([O-:20])=[O:19])[CH:3]=1.SC1C=C(C=CC=1)[C:25]([OH:27])=[O:26]>>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:9]2[CH:10]=[C:11]([CH:12]=[CH:16][CH:17]=2)[C:25]([OH:27])=[O:26])=[C:4]([N+:18]([O-:20])=[O:19])[CH:3]=1
|
Name
|
product
|
Quantity
|
0.94 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(C=C1)SC1=CC=C(C(=O)O)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.51 g
|
Type
|
reactant
|
Smiles
|
SC=1C=C(C(=O)O)C=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=C(C=C1)SC=1C=C(C(=O)O)C=CC1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.77 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |